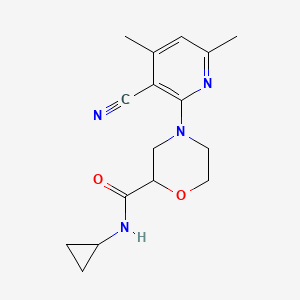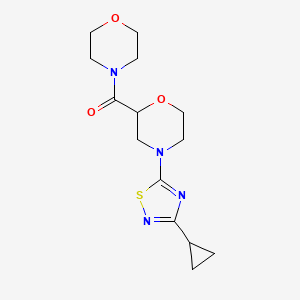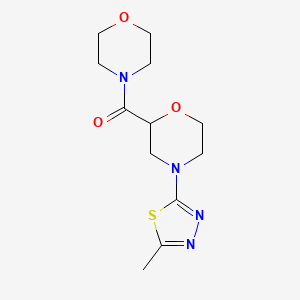
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a morpholine carboxamide moiety
Métodos De Preparación
The synthesis of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of malononitrile with acetylacetone to form 3-cyano-4,6-dimethyl-2-pyridone. This intermediate is then subjected to allylation and subsequent halocyclization to yield the desired pyridine derivative . The reaction conditions typically involve the use of basic catalysts such as triethylamine and halogenating agents like iodine or bromine .
For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of in situ React IR technology can help monitor the reaction progress and ensure chemoselectivity .
Análisis De Reacciones Químicas
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting antitumor activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other pyridine derivatives, such as:
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but lacks the morpholine carboxamide moiety.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This derivative is used as a chemoselective tert-butoxycarbonylation reagent.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N4O2 |
|---|---|
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-10-7-11(2)18-15(13(10)8-17)20-5-6-22-14(9-20)16(21)19-12-3-4-12/h7,12,14H,3-6,9H2,1-2H3,(H,19,21) |
Clave InChI |
JHWYHGOFRHSQFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)NC3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264675.png)

![ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12264682.png)
![4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12264708.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12264710.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12264712.png)
![5-chloro-N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12264713.png)
![N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264726.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline](/img/structure/B12264727.png)
![5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12264737.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264748.png)
![N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264758.png)
![4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12264761.png)

